molecular formula C12H20FNO3 B13944550 tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate

tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B13944550
M. Wt: 245.29 g/mol
InChI Key: UIZLSHGBUBXTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate and fluorinating agents under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of both an ethyl and a fluorine substituent on the piperidine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-5-8-6-14(7-9(13)10(8)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

UIZLSHGBUBXTFD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(C1=O)F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.